molecular formula C17H18FN3O2S B2770789 2-((4-Fluorophenyl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448061-32-2

2-((4-Fluorophenyl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B2770789
M. Wt: 347.41
InChI Key: ZPSBDBWVYCFFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Fluorophenyl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as GSK2330672 and is a potent and selective inhibitor of the Orexin-1 receptor, which plays a crucial role in regulating sleep-wake cycles, appetite, and energy homeostasis.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Schiff bases synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-fluoro-4-methoxyphenyl)ethanone, showed significant antimicrobial activity, highlighting the potential use of related compounds in combating microbial infections (Puthran et al., 2019).

Synthesis of Pyrazolopyridines

  • A novel reaction of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone with 3-aminopyrazole demonstrated the synthesis of pyrazolopyridines, showcasing the versatility of such compounds in creating diverse bicyclic systems (Almansa et al., 2008).

Anti-Cancer Activity

  • The reaction of 6-Fluorobenzo[b]pyran-4-one with aromatic aldehydes, forming derivatives showing anti-cancer activity at low concentrations, suggests the potential of fluorine-substituted compounds in cancer therapy (Hammam et al., 2005).

Antiviral Activity

  • 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives were found to have significant antiviral activity, emphasizing the importance of such compounds in developing new antiviral drugs (Attaby et al., 2006).

Antituberculosis Activity

  • Thiazole-aminopiperidine hybrid analogues, including a compound with a 4-fluorobenzyl group, showed promising activity against Mycobacterium tuberculosis, indicating their potential as new antituberculosis agents (Jeankumar et al., 2013).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c18-13-1-3-15(4-2-13)24-12-17(22)21-9-5-14(6-10-21)23-16-11-19-7-8-20-16/h1-4,7-8,11,14H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSBDBWVYCFFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenyl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

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